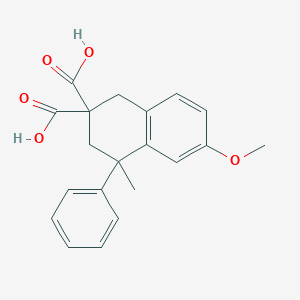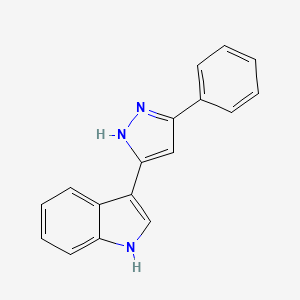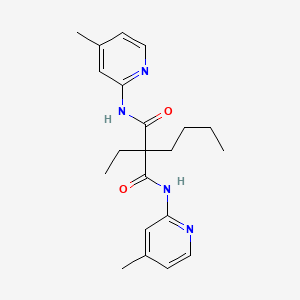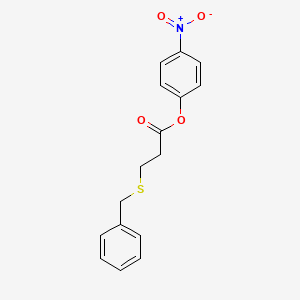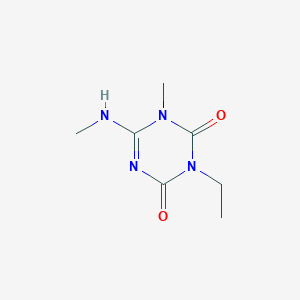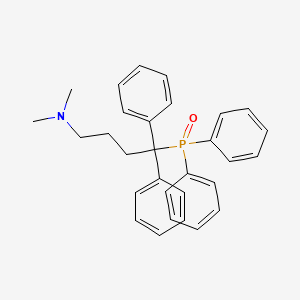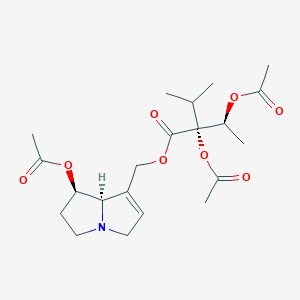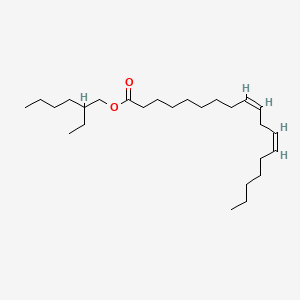
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derived from 9,12-octadecadienoic acid (commonly known as linoleic acid) and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 9,12-octadecadienoic acid and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular membranes and enzymes, modulating their functions and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:
2-Ethylhexyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: This compound contains an additional double bond, which may confer different chemical and biological properties.
This compound: Similar in structure but may have different functional groups or chain lengths.
The uniqueness of this compound lies in its specific combination of ester and double bond functionalities, which contribute to its diverse range of applications and properties.
Eigenschaften
CAS-Nummer |
45298-00-8 |
|---|---|
Molekularformel |
C26H48O2 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
2-ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h11-12,14-15,25H,4-10,13,16-24H2,1-3H3/b12-11-,15-14- |
InChI-Schlüssel |
PSAAPHZQPIWZFX-HDXUUTQWSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


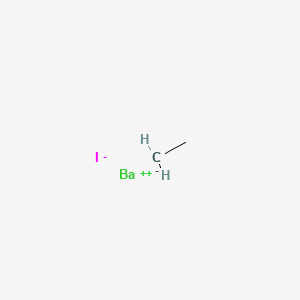
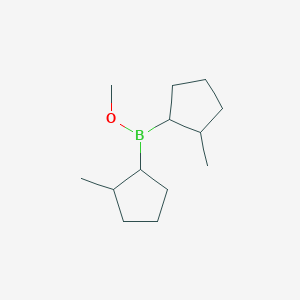
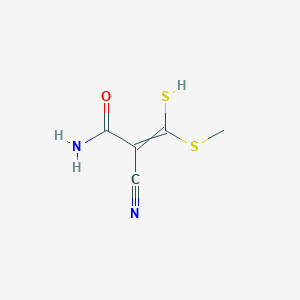
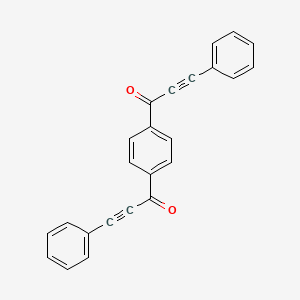
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
